molecular formula C7H5ClN2 B3024455 6-Chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-31-1

6-Chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B3024455
Key on ui cas rn: 74976-31-1
M. Wt: 152.58 g/mol
InChI Key: CBHXTZKXDLDMJZ-UHFFFAOYSA-N
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Patent
US09403819B2

Procedure details

In a 2 L round bottom flask were added copper(II) acetate (8.9 g, 49 mmol) and 2,2′-bipyridine (7.8 g, 49 mmol) in 1,2-dichloroethane (240 ml). This was heated to 70° C. Separately were suspended 6-chloro-1H-pyrrolo[3,2-c]pyridine (15 g, 98 mmol) and cyclopropylboronic acid (17 g, 200 mmol) in 1,2-dichloroethane (240 ml). To the first heated mixture was added sodium carbonate (21 g, 200 mmol), followed by the second mixture, and the resulting mixture turned from green to dark red color. The mixture was heated to 70° C. overnight. Next day, conversion was 50%, and another 0.25 equivalent of Cu(OAc)2 (4.5 g), 0.25 equivalent of BiPy (3.9 g), and 1.0 equivalent of cyclopropylboronic acid (8.5 g) were added. The mixture was continued to stir at 70° C. for 12 hr. After cooling to room temperature, 250 ml brine and 250 ml EtOAc were added. The layers were separated, and the aqueous layer was extracted twice with EtOAc (2×150 ml). Copper salt was filtered from organic layers, which were then dried over sodium sulfate, filtered, and concentrated to obtain the crude product as a thick black oil. Dissolved in MeOH, the crude product was loaded onto silica before silica column chromatography. Collected fractions were pooled and concentrated to give a thick yellow oil containing bipyridine. To this oil were added 100 ml EtOAc and 100 ml saturated aqueous CuSO4 solution. The layers were separated, and the aqueous layer was separated to remove blue copper salt. The filtrate was then extracted twice with EtOAc (2×50 ml). Combined organic layers were dried with sodium sulfate, filtered and concentrated to obtain the product 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine (7A, 11 g, 57%) as a light yellow solid.
Quantity
240 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
solvent
Reaction Step Four
Quantity
8.9 g
Type
catalyst
Reaction Step Four
Name
Quantity
3.9 g
Type
reactant
Reaction Step Five
Quantity
8.5 g
Type
reactant
Reaction Step Five
Quantity
4.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
catalyst
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
15 g
Type
reactant
Reaction Step Seven
Quantity
17 g
Type
reactant
Reaction Step Eight
Quantity
21 g
Type
reactant
Reaction Step Nine
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1[C:7]1[CH:12]=[CH:11]C=CN=1.[Cl:13][C:14]1[N:19]=[CH:18][C:17]2[CH:20]=[CH:21][NH:22][C:16]=2[CH:15]=1.C1(B(O)O)CC1.C(=O)([O-])[O-].[Na+].[Na+]>ClCCCl.[Cl-].[Na+].O.CO.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.[O-]S([O-])(=O)=O.[Cu+2].CCOC(C)=O>[Cl:13][C:14]1[N:19]=[CH:18][C:17]2[CH:20]=[CH:21][N:22]([CH:11]3[CH2:12][CH2:7]3)[C:16]=2[CH:15]=1 |f:3.4.5,7.8.9,11.12.13,14.15|

Inputs

Step One
Name
Quantity
240 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
brine
Quantity
250 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
7.8 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
240 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
8.9 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Five
Name
Quantity
3.9 g
Type
reactant
Smiles
C1=CC=NC(=C1)C2=CC=CC=N2
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
4.5 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Six
Name
Quantity
100 mL
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC2=C(C=N1)C=CN2
Step Eight
Name
Quantity
17 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Nine
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Ten
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CN=C(C1)C=2C=CC=CN2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir at 70° C. for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with EtOAc (2×150 ml)
FILTRATION
Type
FILTRATION
Details
Copper salt was filtered from organic layers, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the crude product as a thick black oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a thick yellow oil
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
to remove blue copper salt
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted twice with EtOAc (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)C=CN2C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 116.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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